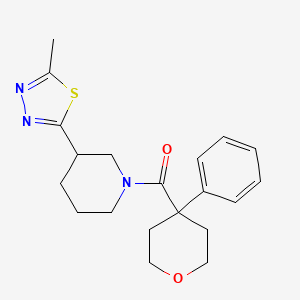
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine, also known as 3-MeTDP, is a synthetic molecule that has been studied for its potential to be used as a therapeutic drug. It is a member of the piperidine family of molecules and is composed of a five-membered heterocyclic ring with a methyl-thiadiazole moiety. 3-MeTDP has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
科学研究应用
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In particular, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to inhibit the growth of cancer cells. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to be used as an anti-inflammatory agent and for its potential to be used as an antidepressant.
作用机制
The mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is thought to act as an antioxidant, which could potentially reduce the risk of certain diseases, such as cancer.
Biochemical and Physiological Effects
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to inhibit the growth of cancer cells. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to reduce inflammation and to act as an antidepressant. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to reduce oxidative stress, which could potentially reduce the risk of certain diseases, such as cancer.
实验室实验的优点和局限性
The advantages of using 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine in laboratory experiments include its low cost, its ease of synthesis, and its potential to be used as a therapeutic agent for a variety of diseases. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to reduce inflammation and to act as an antioxidant.
The limitations of using 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine in laboratory experiments include the lack of understanding of the mechanism of action and the lack of long-term safety data. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has not been approved by the FDA for use in humans, and therefore should not be used in humans.
未来方向
Future research should focus on further understanding the mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine and its potential to be used as a therapeutic agent for a variety of diseases. Additionally, further research should focus on the potential of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine to reduce inflammation and to act as an antioxidant. Additionally, further research should focus on the long-term safety and efficacy of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine. Finally, further research should focus on the potential of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine to be used as an antidepressant and its potential to reduce oxidative stress.
合成方法
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine can be synthesized using a variety of methods, including the reaction of 5-methyl-1,3,4-thiadiazol-2-ylamine with 4-phenyloxane-4-carbonyl chloride. This reaction can be carried out in the presence of a base, such as pyridine, and yields 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine as the product. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine can be synthesized from the reaction of 5-methyl-1,3,4-thiadiazol-2-ylamine with 4-phenyloxane-4-carbonyl bromide in the presence of a base, such as sodium hydroxide.
属性
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-21-22-18(26-15)16-6-5-11-23(14-16)19(24)20(9-12-25-13-10-20)17-7-3-2-4-8-17/h2-4,7-8,16H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZORCRPWVJDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide](/img/structure/B6587307.png)
![5-chloro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587325.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide](/img/structure/B6587333.png)
![1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B6587348.png)
![1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6587354.png)
![1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B6587356.png)
![methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate](/img/structure/B6587361.png)
![1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6587369.png)

![2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B6587379.png)
![N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide](/img/structure/B6587402.png)
![N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6587405.png)
![4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide](/img/structure/B6587408.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B6587410.png)